molecular formula C5H10FNO B13023710 (S)-6-Fluoro-1,4-oxazepane

(S)-6-Fluoro-1,4-oxazepane

Cat. No.: B13023710
M. Wt: 119.14 g/mol
InChI Key: NJTSFYYLJREPBC-YFKPBYRVSA-N
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Description

(S)-6-Fluoro-1,4-oxazepane is a chiral compound that belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing an oxygen and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with an epoxide, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxazepane N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxazepanes with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-6-Fluoro-1,4-oxazepane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in drug development. The presence of fluorine can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,4-oxazepane: The non-chiral version of the compound.

    6-Chloro-1,4-oxazepane: A similar compound with a chlorine atom instead of fluorine.

    1,4-Oxazepane: The parent compound without any halogen substitution.

Uniqueness

(S)-6-Fluoro-1,4-oxazepane is unique due to its specific (S)-configuration and the presence of a fluorine atom. These features contribute to its distinct chemical reactivity and potential applications. The fluorine atom enhances the compound’s stability and biological activity, making it a valuable molecule in various research and industrial fields.

Biological Activity

Receptor Interactions

The structural similarity of (S)-6-Fluoro-1,4-oxazepane to benzodiazepines suggests potential interactions with GABA receptors. These interactions may lead to:

  • Anxiolytic effects
  • Sedative properties
  • Possible muscle relaxant activity

Enzyme Inhibition

Preliminary research indicates that this compound may inhibit certain enzymes, although specific targets have not been fully elucidated. This enzyme inhibition could contribute to its overall biological activity and potential therapeutic applications.

Pharmacodynamics

Studies investigating the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. While specific mechanisms of action are still being researched, the compound's effects may be similar to other oxazepane derivatives.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
This compoundFluorine substituent, specific stereochemistryPotential GABA receptor interaction, enzyme inhibition
1,4-OxazepaneSimpler structure, lacks fluorineLess reactive, potentially different biological profile
1,4-DiazepaneTwo nitrogen atomsDifferent reactivity, possible varied receptor interactions
(R)-1,4-Oxazepan-6-olOpposite stereochemistry, hydroxyl groupPotentially different pharmacological effects

Research Findings

While specific research on this compound is limited, studies on related compounds provide insights into potential biological activities:

  • A study on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives showed antiproliferative effects against various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 . This suggests that fluorinated heterocyclic compounds may have potential anticancer properties.
  • Research on polyfluorodibenz[b,f][1,4]oxazepines revealed that some derivatives are potent irritants to both eyes and skin, indicating potential biological activity in sensory systems .
  • Investigations into 1,4-benzoxazepines, structurally similar to oxazepanes, have shown promising results in enantioselective synthesis, which could be relevant for developing biologically active compounds with specific stereochemistry .

Future Research Directions

To fully understand the biological activity of this compound, future research should focus on:

  • Detailed receptor binding studies to confirm GABA receptor interactions
  • Enzyme inhibition assays to identify specific enzymatic targets
  • In vivo studies to assess anxiolytic and sedative effects
  • Structure-activity relationship (SAR) studies to optimize biological activity
  • Potential applications in drug discovery, particularly in the areas of anxiety and sleep disorders

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(6S)-6-fluoro-1,4-oxazepane

InChI

InChI=1S/C5H10FNO/c6-5-3-7-1-2-8-4-5/h5,7H,1-4H2/t5-/m0/s1

InChI Key

NJTSFYYLJREPBC-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@H](CN1)F

Canonical SMILES

C1COCC(CN1)F

Origin of Product

United States

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